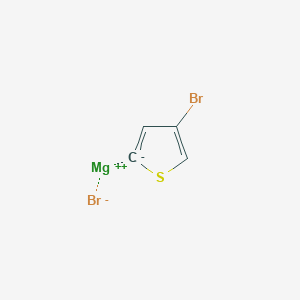

(4-Bromothiophen-2-yl)magnesium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Safety and Hazards

Mechanism of Action

Target of Action

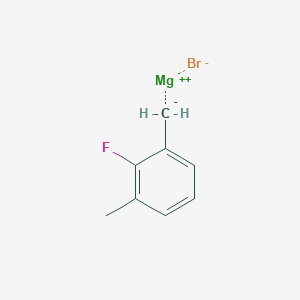

(4-Bromothiophen-2-yl)magnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formations . The primary targets of this compound are electrophilic carbon atoms present in various organic substrates .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the electrophilic carbon atom of the substrate . The carbon-magnesium bond in Grignard reagents is polarized, with the carbon being nucleophilic. This allows the carbon to attack electrophilic carbon atoms in substrates, forming new carbon-carbon bonds .

Biochemical Pathways

The use of this compound in biochemical pathways often involves the synthesis of complex organic molecules . It can be used in the synthesis of various thiophene-based conjugated polymers for electronic and optoelectronic applications . The exact pathways and their downstream effects would depend on the specific reactions and substrates involved.

Pharmacokinetics

It’s important to note that grignard reagents, including this compound, are generally sensitive to moisture and air . They are usually prepared and used under an inert atmosphere and stored at low temperatures .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . In the context of thiophene-based conjugated polymers, the use of this reagent can lead to materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

Action Environment

The action of this compound is highly dependent on the environmental conditions. As a Grignard reagent, it is sensitive to moisture and air, and it requires an inert atmosphere (such as nitrogen or argon) for its preparation and use . The temperature can also influence the reaction rate and the stability of the reagent .

Properties

IUPAC Name |

magnesium;4-bromo-2H-thiophen-2-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1,3H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGVHIYALZWGFN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC=C1Br.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.